molecular formula C24H21NO2P2 B2720876 [(Diphenylphosphoroso)imino]diphenylphosphinous acid CAS No. 31239-06-2

[(Diphenylphosphoroso)imino]diphenylphosphinous acid

Cat. No.: B2720876
CAS No.: 31239-06-2
M. Wt: 417.385
InChI Key: AGBQGWACICKWST-UHFFFAOYSA-N
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Description

[(Diphenylphosphoroso)imino]diphenylphosphinous acid is an organophosphorus compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of both phosphoroso and phosphinous functional groups, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Diphenylphosphoroso)imino]diphenylphosphinous acid typically involves the reaction of diphenylphosphine with appropriate reagents under controlled conditions. One common method includes the reaction of diphenylphosphine with an oxidizing agent to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(Diphenylphosphoroso)imino]diphenylphosphinous acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphines.

Scientific Research Applications

[(Diphenylphosphoroso)imino]diphenylphosphinous acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Diphenylphosphoroso)imino]diphenylphosphinous acid involves its interaction with molecular targets through its functional groups. The compound can form complexes with metal ions, participate in redox reactions, and act as a nucleophile or electrophile in various chemical processes. The specific pathways and targets depend on the context of its use and the conditions under which it is applied.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: A related compound with similar structural features but different reactivity and applications.

    Chlorodiphenylphosphine: Another related compound used in different chemical reactions and industrial processes.

Uniqueness

[(Diphenylphosphoroso)imino]diphenylphosphinous acid is unique due to its dual functional groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

diphenylphosphorylimino-hydroxy-diphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2P2/c26-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25-29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBQGWACICKWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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